molecular formula C22H22N4O4S B12693511 9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl- CAS No. 56964-75-1

9H-Purine, 6-(((2-methyl-1-naphthalenyl)methyl)thio)-9-beta-L-ribofuranosyl-

Cat. No.: B12693511
CAS No.: 56964-75-1
M. Wt: 438.5 g/mol
InChI Key: NSYRTUCJWAVRER-FUOQNJDISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenylboronic acid typically involves the reaction of 4-bromophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions include:

    Reactants: 4-bromophenylmagnesium bromide and trimethyl borate

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Hydrolysis: Addition of water to the reaction mixture

Industrial Production Methods

In industrial settings, the production of 4-Bromophenylboronic acid can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to 4-bromophenylboronic acid oxide

    Reduction: Formation of 4-bromophenylboronic acid hydride

    Substitution: Halogen exchange reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst

    Reduction: Sodium borohydride in an alcoholic solvent

    Substitution: Halogen exchange using lithium halides

Major Products Formed

    Oxidation: 4-Bromophenylboronic acid oxide

    Reduction: 4-Bromophenylboronic acid hydride

    Substitution: 4-Chlorophenylboronic acid, 4-Iodophenylboronic acid

Scientific Research Applications

4-Bromophenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromophenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

4-Bromophenylboronic acid can be compared with other boronic acid derivatives, such as:

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 4-Iodophenylboronic acid

Uniqueness

The presence of the bromine atom in 4-Bromophenylboronic acid imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound in various research applications.

Properties

CAS No.

56964-75-1

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(2-methylnaphthalen-1-yl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C22H22N4O4S/c1-12-6-7-13-4-2-3-5-14(13)15(12)9-31-21-17-20(23-10-24-21)26(11-25-17)22-19(29)18(28)16(8-27)30-22/h2-7,10-11,16,18-19,22,27-29H,8-9H2,1H3/t16-,18-,19-,22-/m0/s1

InChI Key

NSYRTUCJWAVRER-FUOQNJDISA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NC4=C3N=CN4[C@@H]5[C@H]([C@H]([C@@H](O5)CO)O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CSC3=NC=NC4=C3N=CN4C5C(C(C(O5)CO)O)O

Origin of Product

United States

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